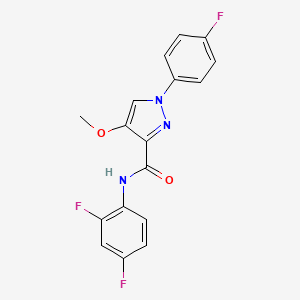

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Description

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring dual fluorinated aromatic substituents. The core structure includes a pyrazole ring substituted with a 4-methoxy group at position 4, a 4-fluorophenyl group at position 1, and a 2,4-difluorophenyl carboxamide moiety at position 2.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c1-25-15-9-23(12-5-2-10(18)3-6-12)22-16(15)17(24)21-14-7-4-11(19)8-13(14)20/h2-9H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVRDZKFAZCRHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core One common method includes the reaction of a suitable hydrazine derivative with a diketone or β-diketone under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to ensure consistency and efficiency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The fluorine atoms can be oxidized under specific conditions, although this is less common due to their high electronegativity.

Reduction: Reduction reactions can be performed to modify the fluorine atoms or other functional groups.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the fluorine atoms can be replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of hydroxyl groups or other reduced derivatives.

Substitution: Formation of various substituted pyrazoles or carboxamides.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Structural Modifications and Physicochemical Properties

*Calculated based on molecular formula C₁₈H₁₃F₃N₂O₂.

Key Contrasts with Analogous Structures

- vs.

- vs. : The sulfonamide group in introduces hydrogen-bonding capacity, which may improve target selectivity but reduce blood-brain barrier penetration relative to the carboxamide in the target compound .

- vs.

Research Findings and Implications

- Antimicrobial Activity : Pyrazole sulfonamides () exhibit antibacterial properties, suggesting that the target compound’s carboxamide group could be optimized for similar applications .

- Receptor-Specific Agonism/Antagonism: The 4-methoxy group may mimic steric and electronic features of endogenous ligands, as seen in cannabinoid receptor studies (cf. ) .

Biological Activity

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (CAS Number: 1020455-11-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C₁₇H₁₂F₃N₃O₂

- Molecular Weight : 347.29 g/mol

- Structure : The compound features a pyrazole ring substituted with difluoro and fluorophenyl groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer pathways. Preliminary studies suggest that the compound may exert its effects through:

- Inhibition of Cell Proliferation : Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

- Induction of Apoptosis : The compound has been shown to increase the expression levels of pro-apoptotic proteins such as p53 and caspase-3, leading to enhanced apoptosis in cancer cells .

Cytotoxicity Assays

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis via p53 activation |

| A549 | 10.50 | Cell cycle arrest |

| HeLa | 12.30 | Induction of oxidative stress |

These values indicate that the compound exhibits promising cytotoxic activity comparable to known anticancer agents.

Case Studies

-

MCF-7 Breast Cancer Model :

In a study examining the effects on MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability. Western blot analysis confirmed increased levels of apoptotic markers such as cleaved caspase-3 and PARP . -

A549 Lung Cancer Model :

In another study focusing on A549 cells, the compound demonstrated effective inhibition of cell growth with an IC₅₀ value of 10.50 μM. Flow cytometry revealed that treated cells exhibited increased sub-G1 phase populations, indicating apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through its structure-activity relationship (SAR). Modifications to the phenyl rings and the pyrazole core have been explored to enhance potency and selectivity:

- Fluorination : The presence of fluorine atoms in the phenyl rings significantly increases lipophilicity and binding affinity to target proteins.

- Methoxy Group : The methoxy substituent at position 4 enhances solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.